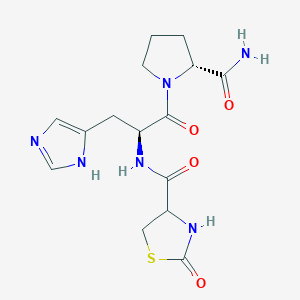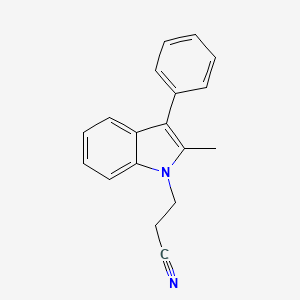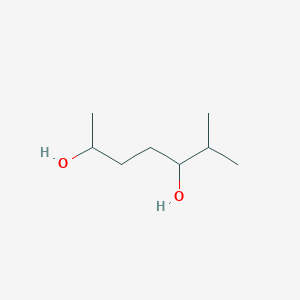
6-Methylheptane-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylheptane-2,5-diol: is an organic compound with the molecular formula C8H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common method for synthesizing 6-Methylheptane-2,5-diol involves the reduction of 6-Methylheptane-2,5-dione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis of Epoxides: Another method involves the hydrolysis of 6-Methylheptane-2,5-epoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and production cost.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Methylheptane-2,5-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.
Reduction: H2 gas with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products:
Oxidation: 6-Methylheptane-2,5-dione or 6-Methylheptanal.
Reduction: 6-Methylheptane.
Substitution: 6-Methylheptane-2,5-dichloride or 6-Methylheptane-2,5-dibromide.
Scientific Research Applications
Chemistry: 6-Methylheptane-2,5-diol is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules .
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals .
Medicine: The compound’s derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation .
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism by which 6-Methylheptane-2,5-diol exerts its effects depends on its chemical structure and the functional groups present. The hydroxyl groups can participate in hydrogen bonding, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used .
Comparison with Similar Compounds
- 6-Methylheptane-2,4-dione
- 6-Methylheptane-2,5-epoxide
- 6-Methylheptane-2,5-dichloride
- 6-Methylheptane-2,5-dibromide
Comparison: 6-Methylheptane-2,5-diol is unique due to its two hydroxyl groups, which provide it with distinct chemical reactivity compared to its analogs. For example, 6-Methylheptane-2,4-dione lacks the hydroxyl groups and thus has different reactivity and applications. Similarly, the epoxide and halogenated derivatives have different functional groups, leading to varied chemical behavior and uses .
Properties
CAS No. |
51916-46-2 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
6-methylheptane-2,5-diol |
InChI |
InChI=1S/C8H18O2/c1-6(2)8(10)5-4-7(3)9/h6-10H,4-5H2,1-3H3 |
InChI Key |
MFBMFHMAWZBOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


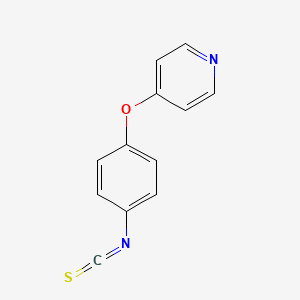
![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)
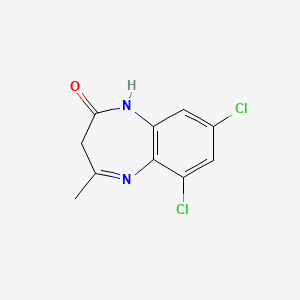

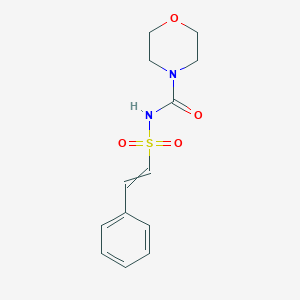


![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)
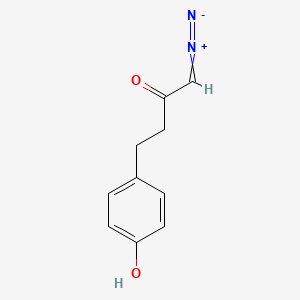
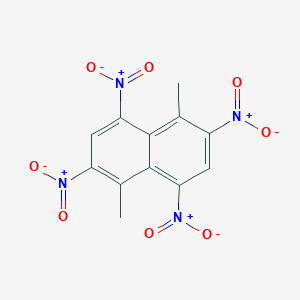
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
